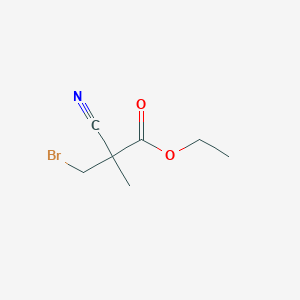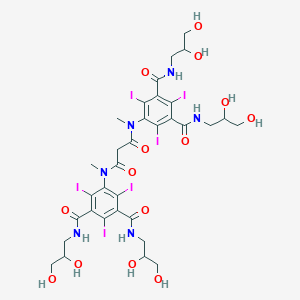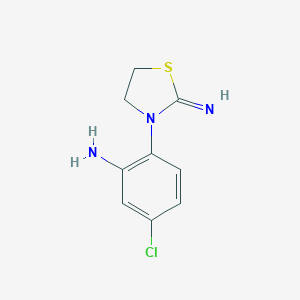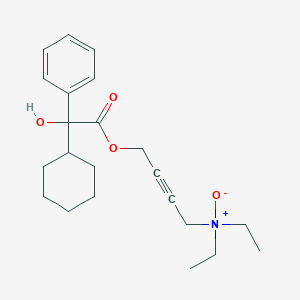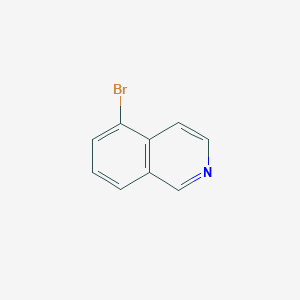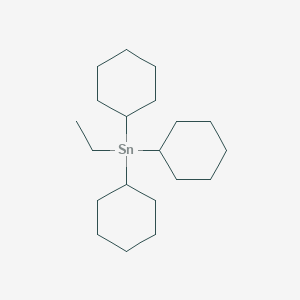
d(Tatc)m(5)acr-d(gata) complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The d(Tatc)m(5)acr-d(gata) complex is a type of DNA molecule that has been extensively studied in recent years due to its potential as a therapeutic target for various diseases. This complex is formed by the binding of a modified DNA strand, d(Tatc)m(5)acr, to a complementary unmodified strand, d(gata). In
科学的研究の応用
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new therapeutics for cancer. Studies have shown that the complex can bind to and inhibit the activity of certain cancer-related proteins, leading to the suppression of tumor growth. Additionally, the complex has been shown to have potential as a diagnostic tool for cancer, as it can selectively bind to cancerous cells and allow for their detection.
作用機序
The mechanism of action of the d(Tatc)m(5)acr-d(gata) complex involves its ability to bind to specific proteins and DNA sequences. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that allows it to selectively bind to certain proteins, such as transcription factors, that are involved in the regulation of gene expression. Additionally, the complex can bind to specific DNA sequences, leading to the inhibition of DNA replication and transcription.
生化学的および生理学的効果
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of cancer-related proteins, the complex has been shown to have anti-inflammatory effects, as it can inhibit the activity of certain inflammatory proteins. Additionally, the complex has been shown to have potential as a treatment for autoimmune diseases, as it can inhibit the activity of immune cells that are responsible for attacking the body's own tissues.
実験室実験の利点と制限
One of the main advantages of using the d(Tatc)m(5)acr-d(gata) complex in lab experiments is its specificity. The complex can selectively bind to certain proteins and DNA sequences, allowing for more precise targeting of experimental conditions. Additionally, the complex is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to the use of the d(Tatc)m(5)acr-d(gata) complex in lab experiments. One of the main limitations is its potential toxicity. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that can be toxic to cells at high concentrations. Additionally, the complex may have off-target effects, leading to unintended consequences in experimental conditions.
将来の方向性
For research include the development of new therapeutics and diagnostic tools for cancer and other diseases.
合成法
The synthesis of the d(Tatc)m(5)acr-d(gata) complex involves the modification of the DNA strand d(Tatc)m with a chemical group known as acrolein. This modification results in the formation of d(Tatc)m(5)acr, which can then be annealed with the complementary unmodified strand, d(gata), to form the complex. The synthesis of this complex is a relatively straightforward process and can be carried out using standard molecular biology techniques.
特性
CAS番号 |
103304-59-2 |
|---|---|
製品名 |
d(Tatc)m(5)acr-d(gata) complex |
分子式 |
C98H121ClN31O47P7 |
分子量 |
2737.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-[3-[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propan-2-yl]-5-(6-aminopurin-9-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-3-[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxy-[6-chloro-2-methoxy-9-(pentylamino)acridin-3-yl]phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1 |
InChIキー |
YFVWKJVYFNKQPO-YVVADQDZSA-N |
異性体SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)(C[C@@H]9[C@H](C[C@@H](O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC([C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)C(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同義語 |
d(TATC)m(5)Acr-d(GATA) complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



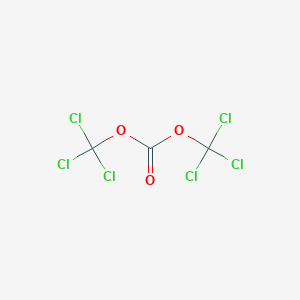
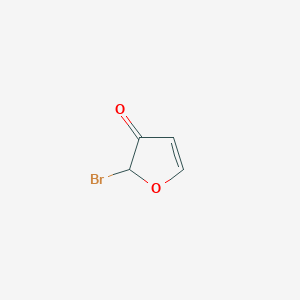
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
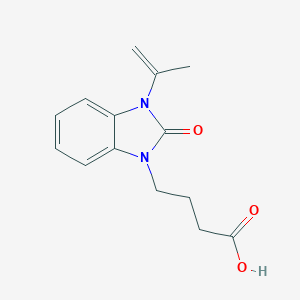
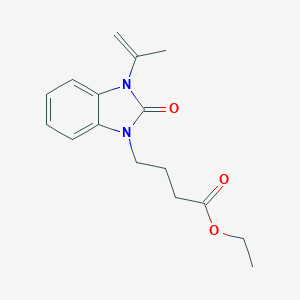
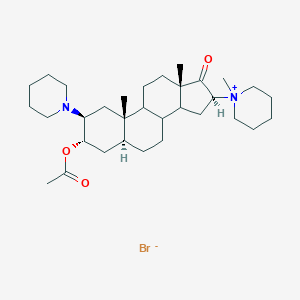
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
